Methyl thieno[2,3-c]pyridine-3-carboxylate
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the fields of medicinal chemistry and organic synthesis. nih.govd-nb.info Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a high percentage of all approved drugs, feature a heterocyclic core. researchgate.netmdpi.com These structures are integral to essential biological molecules such as the nitrogenous bases that form the building blocks of DNA and RNA, as well as vitamins and hormones. nih.govontosight.ai
The significance of heterocycles stems from their diverse three-dimensional structures and their ability to engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov This versatility allows them to serve as "privileged structures" in drug design, providing a robust framework for the development of new therapeutic agents. researchgate.net Researchers have successfully synthesized heterocyclic compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.govd-nb.info The continuous exploration of novel synthetic methodologies provides access to an ever-expanding chemical space of functionalized heterocycles, driving innovation in drug discovery. researchgate.net
Overview of Thienopyridine Isomers and their Research Interest
Thienopyridines are a class of bicyclic heterocyclic compounds where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. The different ways these two rings can be fused result in several structural isomers, such as thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[3,4-b]pyridine, thieno[2,3-c]pyridine (B153571), and thieno[3,2-c]pyridine (B143518). Each isomer possesses a unique electronic distribution and spatial arrangement, leading to distinct chemical and biological properties.
The thienopyridine scaffold is a well-established pharmacophore, most famously represented by antiplatelet drugs that act as P2Y12 receptor antagonists. ekb.egambeed.com Beyond this critical therapeutic application, various thienopyridine isomers have garnered significant research attention for a broad spectrum of potential pharmacological activities. d-nb.info Scientific investigations have revealed their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The unique fused-ring system allows these molecules to serve as versatile scaffolds in drug discovery, capable of interacting with a wide range of biological targets. ontosight.ai
Among the different isomers, the thieno[2,3-c]pyridine core has attracted particular interest. nih.govd-nb.info It is recognized as a key structural component in various kinase inhibitors and has also shown potential in the field of materials chemistry due to its electrochemical and photophysical properties. nih.govd-nb.info
Specific Research Focus on Methyl thieno[2,3-c]pyridine-3-carboxylate within the Thieno[2,3-c]pyridine Family
Within the thieno[2,3-c]pyridine family, specific derivatives are synthesized and studied to explore and optimize their potential applications. This compound, identified by the Chemical Abstracts Service (CAS) number 28783-21-3, represents one such derivative. The introduction of a methyl carboxylate group at the 3-position of the thieno[2,3-c]pyridine scaffold significantly alters the molecule's electronic properties and introduces a key functional group for further chemical modification or specific molecular interactions.
While detailed, publicly available research focusing exclusively on this compound is limited, the study of analogous structures provides insight into its potential significance. The ester group, for instance, is a common feature in medicinal chemistry. Research on other heterocyclic compounds has shown that the presence of an ester group can enhance pharmacological properties, potentially through improved hydrogen bonding interactions or by acting as a handle for creating prodrugs. nih.gov The synthesis and investigation of specific ester derivatives like this compound are crucial steps in the structure-activity relationship (SAR) studies of the thieno[2,3-c]pyridine class. These studies help researchers understand how different substituents at various positions on the heterocyclic core influence biological activity, guiding the design of more potent and selective therapeutic agents. The existence and commercial availability of this specific compound suggest its role as a building block or intermediate in the synthesis of more complex molecules for academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYZCUGEPQHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344292 | |
| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-21-3 | |
| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Thieno 2,3 C Pyridine 3 Carboxylate and Its Derivatives
Established Synthetic Pathways for Thieno[2,3-c]pyridine (B153571) Core Formation
Conventional methods for the synthesis of the thieno[2,3-c]pyridine skeleton generally follow two main strategies: the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative, or the construction of the pyridine ring onto a thiophene precursor. nih.govkuleuven.be These established pathways have been fundamental in accessing this class of compounds.
Gewald Reaction and its Adaptations for Thieno[2,3-c]pyridine Derivatives
The Gewald reaction is a well-known multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. tandfonline.comorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. tandfonline.comorganic-chemistry.org While the Gewald reaction itself produces a 2-aminothiophene, this intermediate is a versatile precursor for the subsequent construction of the fused pyridine ring to form thieno[2,3-c]pyridine derivatives.
The general sequence involves:
Formation of the 2-aminothiophene: A carbonyl compound, an active methylene (B1212753) nitrile (like methyl cyanoacetate), and elemental sulfur react in the presence of a base (e.g., triethylamine (B128534) or morpholine) to yield a 2-amino-3-alkoxycarbonylthiophene.
Annulation of the pyridine ring: The resulting 2-aminothiophene can then undergo various cyclization reactions to form the pyridine ring. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the fused pyridine ring, completing the thieno[2,3-c]pyridine scaffold.
This two-step approach allows for a modular synthesis where substitutions on both the thiophene and the newly formed pyridine ring can be varied.
Cyclization Reactions Initiated from Substituted Thiophenes
A common and direct approach to the thieno[2,3-c]pyridine core involves the construction of the pyridine ring onto a pre-existing, suitably functionalized thiophene molecule. nih.govkuleuven.be This strategy is advantageous as it allows for the use of readily available thiophene starting materials.
One such method involves the cyclization of a Schiff base derived from a thiophene aldehyde. For example, 2-thiophenecarboxaldehyde can be condensed with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base. Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the thieno[2,3-c]pyridine core. researchgate.net This method has proven to be particularly effective for producing 2-halogenated analogues in good yields. researchgate.net
| Starting Thiophene | Reagent | Product | Yield (%) |
| 2-Thiophenecarboxaldehyde | Aminoacetaldehyde dimethyl acetal | Thieno[2,3-c]pyridine | Good |
| 2-Halogenated-thiophenecarboxaldehyde | Aminoacetaldehyde dimethyl acetal | 2-Halogenated-thieno[2,3-c]pyridine | Good |
This table illustrates the general approach of pyridine ring formation from a thiophene precursor.
Cyclization of Schiff Bases for Thieno[2,3-c]pyridine Synthesis
The cyclization of Schiff bases represents a key strategy for forming the pyridine ring in thieno[2,3-c]pyridine synthesis. This method relies on the formation of an imine intermediate, which then undergoes an intramolecular reaction to form the heterocyclic ring system.
A convenient preparation of thieno[2,3-c]pyridine and its 2-substituted derivatives is achieved through the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net The resulting Schiff base is then cyclized to afford the final product. This procedure is notable for providing good yields, especially for 2-halogenated analogues. researchgate.net
Advanced and Novel Synthetic Routes for Structural Diversity
To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic routes have been developed. These novel approaches often provide higher efficiency, milder conditions, and access to a broader range of structurally diverse thieno[2,3-c]pyridine derivatives.
One-Pot Synthetic Approaches (e.g., from Enaminones or Halopyridinyl Ketones)
One reported one-pot synthesis of 2,3-disubstituted thieno[2,3-c]pyridines starts from aryl 3-bromopyridin-4-yl ketones. researchgate.net The reaction sequence involves treatment with sodium sulfide, followed by successive reactions with a reagent like methyl bromoacetate (B1195939) and a base such as sodium hydride to facilitate the cyclization and formation of the thiophene ring fused to the pyridine core. researchgate.net While the application of enaminones as precursors for a wide variety of nitrogen-containing heterocycles is well-established, specific one-pot syntheses of methyl thieno[2,3-c]pyridine-3-carboxylate from enaminones are less commonly detailed in the literature. nih.gov
Metal-Free Denitrogenative Transformation Reactions via Fused 1,2,3-Triazoles
A recently developed and powerful metal-free method for synthesizing thieno[2,3-c]pyridine derivatives involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.govkuleuven.be This multi-step synthesis begins with readily available starting materials and proceeds under mild conditions. kuleuven.be
The synthesis can be summarized in three main steps:
One-pot triazolation: A one-pot reaction is used to form a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. nih.govkuleuven.be
Pomeranz-Fritsch cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c] nih.govkuleuven.beresearchgate.nettriazolo[1,5-a]pyridine system. nih.govkuleuven.be
Acid-mediated denitrogenative transformation: In the final and key step, the fused triazole is treated with an acid, leading to the extrusion of nitrogen gas (denitrogenation) and the formation of the thieno[2,3-c]pyridine skeleton. nih.govkuleuven.be
This method is highly versatile, allowing for the synthesis of various derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters, through a nucleophilic insertion mechanism. nih.govkuleuven.be For instance, reacting the fused triazole intermediate with different carboxylic acids as the solvent at 100°C yields the corresponding ester derivatives in good yields. nih.gov
| Nucleophile/Solvent | Product | Yield (%) |
| Butan-1-ol | 7-(butoxymethyl)thieno[2,3-c]pyridine | Good |
| Carboxylic Acids | Thieno[2,3-c]pyridine-7-ylmethyl esters | Good |
| 1 M H₂SO₄/H₂O | Thieno[2,3-c]pyridin-7-ylmethanol | Good |
This table showcases the diversity of derivatives accessible through the metal-free denitrogenative transformation route. nih.gov
This innovative, metal-free approach not only provides access to novel derivatives but also overcomes some of the limitations associated with conventional methods, such as the need for metal catalysts and specific starting materials that can restrict product diversity. nih.govkuleuven.be
Palladium-Catalyzed Cross-Coupling Reactions for Thieno[2,3-c]pyridine Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the thieno[2,3-c]pyridine core. These methods allow for the introduction of a wide array of substituents by forming new carbon-carbon and carbon-nitrogen bonds, which is crucial for creating structural diversity. Halogenated thieno[2,3-c]pyridines, such as 4-bromo or 7-bromo derivatives, serve as key precursors for these transformations. Research has shown that these precursors readily undergo common cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, to yield 4- or 7-substituted analogs.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. wikipedia.org This reaction is particularly effective for introducing aryl and heteroaryl substituents onto the thieno[2,3-c]pyridine skeleton, owing to the commercial availability of a vast range of boronic acids and their derivatives, as well as the reaction's tolerance for various functional groups. wikipedia.org
While specific examples on methyl 3-halothieno[2,3-c]pyridine-3-carboxylate are not extensively detailed in readily available literature, the methodology has been successfully applied to the isomeric methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, providing a clear precedent for its application on the thieno[2,3-c]pyridine core. mdpi.com In these cases, the bromo-thienopyridine is coupled with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoro potassium boronate salts. mdpi.com The reactions typically employ a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like Cs₂CO₃ in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com
The reaction conditions are optimized to achieve good to excellent yields of the desired coupled products. The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling, especially with heterocyclic substrates that can sometimes inhibit catalysis. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling on a Thienopyridine Carboxylate Scaffold (Data derived from the analogous thieno[3,2-b]pyridine (B153574) system) mdpi.com
| Boron Reagent | Catalyst | Base | Solvent | Yield (%) |
| Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 70 |
| Potassium 4-chlorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 82 |
| 4-Pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 66 |
| 3-Furanboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 52 |
This interactive table showcases representative yields for the Suzuki-Miyaura coupling, highlighting the reaction's efficacy in generating diverse aryl and heteroaryl substituted thienopyridines.
Stille Coupling Applications
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is a valuable method for forming C-C bonds and has been noted as a viable strategy for functionalizing halo-thieno[2,3-c]pyridines. The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org
The mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For the derivatization of the thieno[2,3-c]pyridine core, a bromo- or iodo-substituted precursor would be reacted with an organostannane, such as an arylstannane or vinylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄.
Buchwald Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, providing a direct route to aryl amines. wikipedia.org The derivatization of halo-thieno[2,3-c]pyridines with various primary or secondary amines can be achieved using this methodology.
The catalytic system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgresearchgate.net The development of sophisticated, sterically hindered phosphine ligands has been crucial in expanding the scope of this reaction to a wide range of amines and aryl halides, including electron-rich, electron-poor, and heterocyclic substrates. wikipedia.org This reaction allows for the introduction of diverse amino functionalities onto the thieno[2,3-c]pyridine scaffold, which is a key structural motif in many biologically active compounds.
Strategic Modifications of Existing Thieno[2,3-c]pyridines to Introduce Substituents
Beyond building the core and functionalizing it via cross-coupling, substituents can be introduced through strategic modifications of an already-formed thieno[2,3-c]pyridine ring system. One key strategy involves the direct metallation of the thiophene ring followed by quenching with an electrophile. For instance, deprotonation at the C-2 position of the thieno[2,3-c]pyridine core, followed by trapping with trimethyltin (B158744) chloride, yields a 2-stannyl derivative. This stannylated intermediate is then a suitable substrate for subsequent Stille cross-coupling reactions, allowing for the introduction of various groups at this position.
Another approach involves the functionalization of substituents already present on the ring. For example, in dihydrothieno[2,3-c]pyridine systems, a 2-amino group can be acylated with chloroacetyl chloride. The resulting intermediate, bearing a reactive chloroacetyl moiety, can then undergo nucleophilic displacement with various secondary amines, effectively tethering new heterocyclic groups to the core structure. nih.gov
Furthermore, electrophilic substitution reactions can be employed, although the reactivity of the fused ring system must be considered. Studies on the related benzo[b]thieno[2,3-c]pyridine system have shown that electrophilic acylation proceeds regioselectively on the benzene (B151609) ring portion of the molecule, suggesting that the thiophene ring is less reactive towards these electrophiles. researchgate.net This indicates that direct electrophilic substitution on the thiophene ring of this compound may be challenging and could require harsh conditions.
Challenges and Future Directions in Efficient and Diversified Synthesis
Regioselectivity is another significant hurdle. The thieno[2,3-c]pyridine scaffold has multiple non-equivalent positions available for functionalization. Achieving selective substitution at a desired position without affecting others can be difficult and often requires multi-step synthetic sequences involving protecting groups or the installation of directing groups. eurekaselect.com For instance, direct electrophilic substitution may not be selective, and the intrinsic electronic properties of the fused pyridine ring can complicate C-H functionalization strategies. researchgate.net
Future directions in this field are aimed at overcoming these challenges. A major focus is the development of metal-free synthetic methodologies. nih.gov For example, denitrogenative transformation reactions starting from fused 1,2,3-triazoles have been reported for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines under mild, metal-free conditions. nih.gov These approaches are more environmentally friendly and cost-effective. Additionally, the continued development of more active and selective catalysts for C-H activation and functionalization could provide more direct and efficient routes to novel derivatives, minimizing the need for pre-functionalized starting materials and reducing step counts.
Chemical Reactivity and Advanced Derivatization Studies of Methyl Thieno 2,3 C Pyridine 3 Carboxylate
Reactivity of the Ester Functional Group
The ester group at the 3-position of the thieno[2,3-c]pyridine (B153571) ring is a versatile handle for chemical modification, readily undergoing reactions such as hydrolysis, transesterification, and amidation.
Hydrolysis of the Methyl Ester to Carboxylic Acid
The conversion of methyl thieno[2,3-c]pyridine-3-carboxylate to its corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide bond formation. This reaction is typically achieved through saponification, which involves heating the ester with a strong base in a suitable solvent system.
Research on related thienopyridine isomers demonstrates the feasibility of this transformation. For instance, the saponification of methyl or ethyl esters of thieno[3,2-c]pyridine (B143518) derivatives has been effectively carried out using alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a hydroalcoholic solvent. google.com Similarly, the hydrolysis of a substituted ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was accomplished using 4 M NaOH in dioxane to yield the corresponding carboxylic acid. acs.org These established methods underscore a reliable pathway for the synthesis of thieno[2,3-c]pyridine-3-carboxylic acid scbt.comfrontierspecialtychemicals.com from its methyl ester precursor.
Table 1: Representative Conditions for Hydrolysis of Thienopyridine Esters
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetate | 30% Sodium Hydroxide | Ethanol | Reflux, 2.5 hours | α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acid |
Transesterification and Other Ester Transformations
Beyond hydrolysis, the ester group can be modified through various other transformations. Transesterification, the conversion of one ester to another, can be achieved under acidic or basic conditions. An interesting example of this reactivity was observed in a study on a related thieno[2,3-c]pyridine derivative, where heating the precursor in the presence of liquid carboxylic acids as the solvent resulted in the formation of new ester products. nih.govkuleuven.be In a separate instance, the unintended transesterification (alcoholysis) of a nicotinate (B505614) derivative to its methyl ester occurred when methanol (B129727) was used as a solvent for crystallization. nih.gov
Another critical transformation is the conversion of the ester to an amide, which is often accomplished via a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling. Amide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are commonly used to facilitate the reaction between the thienopyridine carboxylic acid and a desired amine. acs.org The successful synthesis of compounds like 2-amino-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid amide confirms the applicability of amidation reactions to this heterocyclic system. sigmaaldrich.com
Reactivity of the Fused Aromatic Ring System
The thieno[2,3-c]pyridine core consists of an electron-rich thiophene (B33073) ring fused to an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of substitution reactions on the aromatic system.
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group. While direct SNAr reactions on the unsubstituted thieno[2,3-c]pyridine ring are not widely reported, studies on related isomers illustrate the potential for such reactivity. For example, the chloride atom on a 7-chloro-thieno[3,2-b]pyridine intermediate readily underwent nucleophilic aromatic substitution with various alcohols. nih.gov In another synthetic route, the nucleophilic displacement of a chlorine atom on a chloroacetylated thieno[2,3-c]pyridine precursor by secondary amines was a key step in building more complex derivatives. nih.gov This suggests that if a suitable leaving group were installed on the pyridine portion of the thieno[2,3-c]pyridine ring, it would serve as a reactive site for introducing nucleophiles.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the thieno[2,3-c]pyridine ring system is expected to be directed towards the electron-rich thiophene ring. The pyridine ring is strongly deactivated towards electrophiles, a characteristic that is intensified in the acidic conditions often required for SEAr, which leads to the protonation of the pyridine nitrogen. wikipedia.orgucalgary.ca
Conversely, the thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), with a strong preference for substitution at the α-position (C2). researchgate.net In the thieno[2,3-c]pyridine system, the C2 and C3 positions of the thiophene ring are available for substitution. Based on the principles of thiophene reactivity, the C2 position would be the predicted site of electrophilic attack. A kinetic study of hydrogen exchange and nitration on the isomeric thieno[2,3-b]pyridine (B153569) scaffold confirmed that electrophilic attack occurs on the thiophene ring. rsc.org This supports the expectation that electrophilic derivatization of this compound would also occur selectively on the thiophene moiety.
Construction of Complex Molecular Architectures
This compound and its derivatives are valuable synthons for the construction of more complex, fused heterocyclic systems. The functional groups on the scaffold provide reactive handles for intramolecular and intermolecular cyclization reactions, leading to novel molecular architectures with potential applications in drug discovery.
A notable example is the synthesis of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. This was achieved through a denitrogenative transformation of a triazole precursor, where a nitrilium intermediate undergoes recyclization with the pyridine nitrogen atom to form the fused imidazole (B134444) ring. nih.govkuleuven.be Other research has demonstrated the utility of 2-amino-thieno[2,3-c]pyridine derivatives as starting materials for an array of complex fused systems, including pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and their corresponding triazolo-, triazino-, and tetrazolo-fused analogues. researchgate.net These synthetic strategies highlight the versatility of the thieno[2,3-c]pyridine core as a foundational element for building diverse and complex chemical libraries. mdpi.com
Table 2: Examples of Complex Architectures from Thieno[2,3-c]pyridine Precursors
| Precursor | Reaction Type | Resulting Fused System |
|---|---|---|
| Thieno[2,3-c] nih.govkuleuven.bersc.orgtriazolo[1,5-a]pyridine | Denitrogenative Transformation / Transannulation | Imidazo[1,5-a]thieno[2,3-c]pyridine |
| 2-Amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivative | Cyclocondensation | Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine |
Development of Radiolabeled Analogs for Research Probes
Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The development of radiolabeled analogs of this compound or its derivatives allows for the in vivo study of their biodistribution, target engagement, and pharmacokinetics.
The strategy for radiolabeling depends on the chosen radionuclide. nih.gov
For PET imaging, isotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) are commonly used. Synthesis of an ¹⁸F-labeled analog would typically involve introducing a precursor molecule, such as a tosylate, nosylate, or a halogen, which can be displaced by [¹⁸F]fluoride. For ¹¹C-labeling, the methyl ester group itself is a target; a demethylated precursor (the carboxylic acid) could be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final synthetic step.
For SPECT imaging or autoradiography, radioisotopes like Iodine-125 (¹²⁵I) or Technetium-99m (⁹⁹ᵐTc) are used. Radioiodination can be achieved on an activated aromatic ring or via a precursor such as a trialkylstannyl derivative. For labeling with ⁹⁹ᵐTc, a chelating moiety (e.g., DTPA, DOTA) would need to be covalently attached to the thienopyridine scaffold, which then coordinates the metallic radionuclide. mdpi.com
While specific studies detailing the radiolabeling of this compound are not widely reported, the principles are well-established from research on other heterocyclic molecules used as imaging probes. nih.govmdpi.com For example, chalcone (B49325) derivatives have been successfully labeled with ¹²⁵I for potential use in Alzheimer's disease imaging. mdpi.com These established methodologies provide a clear path for creating radiolabeled thienopyridine probes to investigate their biological targets and pathways in vivo.
Compound Index
| Compound Name |
|---|
| This compound |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
| Triethyl orthoformate |
| Hydrazine hydrate |
| 3-Amino-pyridothienopyrimidin-4-one |
| Phenylisothiocyanate |
| 3-Amino-2-phenylamino-pyridothienopyrimidin-4-one |
| β-Lactam (2-azetidinone) |
| Diazoketone |
| N-hydroxyanilines |
| Cyclobutenones |
| Chloroarylacetamides |
| [¹⁸F]fluoride |
| [¹¹C]methyl iodide |
| [¹¹C]methyl triflate |
| Iodine-125 |
| Technetium-99m |
| Chalcone |
Structural Analysis and Conformational Investigations of Methyl Thieno 2,3 C Pyridine 3 Carboxylate and Analogs
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive picture of the connectivity, molecular weight, and functional groups within the molecule.
For instance, the ¹H-NMR spectra of various methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates show characteristic signals for the methyl ester protons (δ 3.75-3.94 ppm) and distinct aromatic protons corresponding to the thienopyridine core and any aryl substituents. researchgate.netmdpi.com In the ¹³C-NMR spectra of these analogs, the carbonyl carbon of the ester group is typically observed around δ 162 ppm, and the methyl carbon of the ester appears at approximately δ 52-53 ppm. researchgate.netmdpi.com The chemical shifts of the carbons within the fused heterocyclic rings are sensitive to the substitution pattern, providing crucial information for structural assignment. researchgate.net A detailed analysis of ¹³C-NMR data for a wide range of substituted thieno[2,3-b]- and thieno[3,2-b]pyridines has established correlations that are invaluable for predicting the spectra of related compounds. researchgate.net
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Thienopyridine Analogs
This table is interactive. Click on the headers to sort the data.
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Source |
|---|---|---|---|
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, 1H), 8.61 (dd, 1H), 8.74 (dd, 1H) | 52.6 (OMe), 122.0 (CH), 127.4 (2xCH), 128.0 (CH), 130.5 (2xCH), 131.0 (C), 132.0 (CH), 133.1 (C), 134.2 (C), 142.6 (C), 148.6 (CH), 153.3 (C), 162.1 (C=O) | researchgate.net |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 2.44 (s, 3H, Me), 3.85 (s, 3H, OMe), 7.33 (d, 2H), 7.39 (dd, 1H), 7.42 (d, 2H), 8.24 (dd, 1H), 8.80 (dd, 1H) | 21.5 (Me), 52.4 (OMe), 121.1 (CH), 128.7 (2xCH), 130.1 (2xCH), 130.12 (C), 130.7 (CH), 131.2 (C), 134.9 (C), 138.2 (C), 144.0 (C), 148.5 (CH), 154.6 (C), 162.7 (C=O) | mdpi.com |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com
For the isomeric Methyl thieno[2,3-c]pyridine-2-carboxylate, the predicted monoisotopic mass is 193.01974 Da. The predicted mass spectrum shows adducts such as [M+H]⁺ at m/z 194.02702 and [M+Na]⁺ at m/z 216.00896. researchgate.net Experimental HRMS data for analogs like diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate confirms the expected molecular formula with high accuracy (Calcd for C₁₃H₁₈N₂O₄S [M+H]⁺ 299.1060; Found 299.1064). rsc.org This level of precision is essential for confirming the identity of newly synthesized compounds. mdpi.com
Table 2: Predicted and Experimental Mass Spectrometry Data for Thienopyridine Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | Ion | Calculated m/z | Found m/z | Technique | Source |
|---|---|---|---|---|---|
| Methyl thieno[2,3-c]pyridine-2-carboxylate | [M+H]⁺ | 194.02702 | - | Predicted | researchgate.net |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | [M+H]⁺ | 270.03 | 270.03 | ESI | mdpi.com |
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. mdpi.com In thienopyridine carboxylate derivatives, the most characteristic absorption band is that of the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1680-1752 cm⁻¹. rsc.org For a dihydrothieno[2,3-c]pyridine dicarboxylate analog, strong carbonyl peaks were observed at 1752, 1690, and 1686 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are generally observed around 3110 cm⁻¹, while aromatic C=C stretching appears in the 1580-1680 cm⁻¹ region. nih.gov
Table 3: Key IR Absorption Frequencies for Thienopyridine Analogs
This table is interactive. Click on the headers to sort the data.
| Compound Family | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Source |
|---|---|---|---|---|
| Dihydrothieno[2,3-c]pyridine dicarboxylates | 1752, 1690, 1686 | - | 1604 | rsc.org |
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Methyl thieno[2,3-c]pyridine-3-carboxylate has not been reported, the analysis of its analogs offers valuable insights into the expected solid-state conformation and packing.
The thienopyridine core is a planar heterocyclic system. researchgate.net In the crystal structure of related compounds, such as ethyl 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylate, the fused thiophene (B33073) and dihydropyridine (B1217469) rings are essentially planar. researchgate.net The planarity of this core structure facilitates π-stacking interactions, which can significantly influence the crystal packing and physical properties of the material. researchgate.net The orientation of substituents, such as the methyl ester group, relative to the heterocyclic ring system is a key conformational feature. In many pyridine (B92270) carboxylate derivatives, intramolecular hydrogen bonds can lead to a near-planar conformation between the ring and the ester group. nih.gov
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions
The analysis involves generating a three-dimensional Hirshfeld surface, which is color-coded to represent different properties. For instance, the dnorm surface uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. mdpi.com
The following interactive table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on findings for analogous compounds.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| O···H/H···O | 12.8 |
| S···H/H···S | 8.5 |
| N···H/H···N | 5.3 |
| C···C | 4.1 |
| Other | 3.6 |
This data is illustrative and based on analyses of structurally similar compounds.
Advanced Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules - QT-AIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. amercrystalassn.orge-bookshelf.de This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the calculation of various atomic and bond properties. wiley-vch.de
A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. muni.cz Bond critical points (BCPs), in particular, are found between two interacting atoms and are indicative of a chemical bond or a significant intermolecular interaction. The properties of the electron density at these BCPs, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature of the interaction.
For instance, a negative value of the Laplacian (∇²ρ < 0) at a BCP is characteristic of a shared-shell interaction, typical of covalent bonds. Conversely, a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz The total energy density at the BCP can further distinguish between different types of closed-shell interactions.
In the context of this compound, QTAIM analysis would be expected to characterize the covalent bonds within the thieno[2,3-c]pyridine (B153571) core and the methyl carboxylate group. Furthermore, it would provide a detailed description of the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. The planarity of thienopyridine molecules suggests the likelihood of significant π-stacking interactions, which can be identified and quantified using QTAIM. mdpi.com
Reduced-Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced-Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in molecular systems. This method is based on the relationship between the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density (sign(λ₂)ρ), it is possible to identify and classify different types of non-covalent interactions.
The resulting plots typically show distinct spikes or regions corresponding to different interaction types:
Strong attractive interactions (e.g., hydrogen bonds): These appear as spikes at negative values of sign(λ₂)ρ.
Weak interactions (e.g., van der Waals forces): These are characterized by spikes near zero on the sign(λ₂)ρ axis.
Strong repulsive interactions (e.g., steric clashes): These appear as spikes at positive values of sign(λ₂)ρ.
For this compound, RDG analysis would provide a visual representation of the non-covalent interactions within its crystal structure. This would complement the findings from Hirshfeld surface analysis and QTAIM by offering a different perspective on the spatial distribution and nature of these interactions. It would be expected to reveal the presence of hydrogen bonding involving the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, as well as weaker van der Waals interactions involving the thiophene and pyridine rings. The planarity of the thienopyridine core also suggests the potential for π-stacking interactions, which would be visualized as broad regions of weak attraction in the RDG plot. mdpi.com
Computational Chemistry and Molecular Modeling of Methyl Thieno 2,3 C Pyridine 3 Carboxylate
In Silico Prediction and Analysis of Computational Descriptors (e.g., TPSA, LogP)
Computational descriptors are numerical values that characterize the properties of a molecule. They are fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For thieno[2,3-c]pyridine (B153571) derivatives, in silico predictions have been employed to establish their drug-likeness. mdpi.com
Key descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are often calculated. TPSA is a strong indicator of a drug's ability to permeate cell membranes, with lower values generally associated with better permeability. LogP measures the lipophilicity of a compound, which influences its solubility and binding characteristics. Studies on a series of synthesized thieno[2,3-c]pyridine derivatives have included these in silico predictions to evaluate their potential as viable drug leads. mdpi.comresearchgate.net
Below is a table of representative computational descriptors for a selection of thieno[2,3-c]pyridine derivatives investigated in research studies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-bond Acceptors | H-bond Donors |
| Derivative 6a | C21H25N3O4S | 431.51 | 2.55 | 93.31 | 7 | 1 |
| Derivative 6i | C21H24ClN3O3S | 449.96 | 3.51 | 84.08 | 6 | 1 |
This data is representative of derivatives studied in the literature and is intended for illustrative purposes. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a thieno[2,3-c]pyridine derivative, might interact with a biological target, typically a protein receptor or enzyme. These studies are crucial for elucidating the mechanism of action and for structure-based drug design. mdpi.comresearchgate.net
Molecular docking simulations have been instrumental in identifying and characterizing the interactions between thieno[2,3-c]pyridine derivatives and various important biological targets implicated in disease.
Heat Shock Protein 90 (Hsp90): Several studies have investigated thieno[2,3-c]pyridine derivatives as potential inhibitors of Hsp90, a chaperone protein that is overexpressed in many cancer types and plays a role in the stability of numerous oncoproteins. mdpi.comresearchgate.netnih.gov Docking results have indicated that these compounds can form crucial molecular interactions within the ATP-binding site of Hsp90. mdpi.com For instance, a particularly potent derivative, compound 6i, was shown to engage in hydrogen bonding with key amino acid residues such as Asp93 and Lys58. Additionally, hydrophobic interactions with residues like Leu48, Asn51, Met98, and Phe138 were observed, contributing to the stability of the ligand-protein complex. mdpi.com
Adenosine (B11128) A1 Receptor: The thieno[2,3-c]pyridine scaffold has also been identified in compounds acting as allosteric modulators of the Adenosine A1 receptor (A1R), a G protein-coupled receptor involved in cardiovascular and neurological regulation. nih.gov While detailed docking studies for Methyl thieno[2,3-c]pyridine-3-carboxylate itself are not extensively documented in the provided sources, related thieno-fused heterocyclic systems have been modeled. Docking calculations for other ligand scaffolds have provided insights into binding at adenosine receptors, suggesting that hydrogen bonding interactions, particularly with asparagine residues (e.g., N6.55), are critical for stabilization within the orthosteric binding cavity. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development. nih.gov While direct docking studies of this compound with PI3K were not found, extensive research has been conducted on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govnih.gov These studies revealed that the morpholine (B109124) oxygen of the ligand often forms a hydrogen bond with the hinge residue Val851 in the PI3K active site, a key interaction for potent inhibition. nih.gov Such findings on analogous structures provide a valuable framework for the potential design and modeling of thieno[2,3-c]pyridine-based PI3K inhibitors.
A primary output of molecular docking is a score that estimates the binding affinity between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. These scores are used to rank potential drug candidates and prioritize them for further experimental testing.
In studies of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, docking scores have been calculated to compare the binding potential of different analogues. For example, the most active compounds identified through biological screening also demonstrated the most favorable binding energies in docking simulations against Hsp90. mdpi.com
The table below summarizes representative docking scores for thieno[2,3-c]pyridine derivatives against the Hsp90 protein target.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 6a | Hsp90 | -8.5 | Asp93, Asn106, Lys112 |
| Derivative 6i | Hsp90 | -9.2 | Asp93, Lys58, Met98 |
Docking scores are dependent on the specific software and parameters used and are presented for comparative purposes based on literature findings. mdpi.com
Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the complex formed between a ligand and its protein target. By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can determine if the predicted binding mode is stable. A stable complex is characterized by low and converging RMSD values, indicating that the ligand remains securely bound within the active site. While specific MD simulation data for this compound was not detailed in the provided search results, this type of analysis is common for validating docking results of analogous heterocyclic compounds. researchgate.netresearchgate.net For instance, MD simulations on other adenosine receptor ligands have been used to confirm the stability of docking poses over hundreds of nanoseconds. nih.gov
The binding of a ligand can induce significant conformational changes in the target protein, which can be essential for its biological function or inhibition. MD simulations can capture these changes. Analysis of Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein become more or less flexible upon ligand binding. For example, in studies of PI3K inhibitors with related scaffolds, it has been noted that the binding of a ligand can induce a conformational change in the flexible loop containing Met772 and in the side chain of Lys802, which can create space to accommodate substituents and influence inhibitor potency and selectivity. nih.gov Such analyses are critical for understanding the nuanced effects of a ligand on its biological target beyond a simple static interaction.
Total Binding Free Energy Calculations (e.g., ΔG total)
A pivotal aspect of computational drug design is the accurate prediction of binding affinity between a ligand and its protein target, quantified by the total binding free energy (ΔG total). While specific studies on this compound are limited, extensive research on the broader thienopyridine class of compounds provides a strong basis for understanding its potential binding energetics.
Methodologies such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy. These calculations dissect the binding event into its energetic components, including van der Waals forces, electrostatic interactions, and solvation energies. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have successfully correlated calculated binding free energies with observed biological activity. researchgate.netekb.eg In one such study, a thieno[2,3-d]triazine derivative with a potent cytotoxic effect showed a favorable MM/GBSA value of -20.38 kcal/mol. researchgate.netekb.eg This highlights the predictive power of such calculations. The total binding free energy is a summation of various energetic contributions that dictate the stability of the ligand-protein complex. nih.gov Research on other heterocyclic systems has also demonstrated strong correlations, with some novel compounds exhibiting calculated binding free energies as significant as -49.28 kcal/mol against their targets. frontiersin.org These findings suggest that this compound likely possesses the structural and electronic features necessary to achieve favorable binding energies with various biological macromolecules.
Table 1: Representative Total Binding Free Energy (ΔG total) from MM/GBSA Studies of Structurally Related Compounds This data is provided for illustrative purposes to infer the potential binding characteristics of this compound.
| Compound Class | Example Compound ID | Calculated ΔG total (kcal/mol) |
|---|---|---|
| Thieno[2,3-d]triazine derivative | Compound 14 | -20.38 |
| Pyrido fused imidazo[4,5-c]quinoline | Molecule 1j | -49.28 |
| Thiazolo[3,2-a]pyridine derivative | Compound D3 | -22.74 |
Molecular Electrostatic Potential (MESP) Mapping for Reactivity and Interaction Insights
Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool that visualizes the three-dimensional charge distribution of a molecule. This provides critical insights into its reactivity and the nature of its intermolecular interactions. The MESP map is projected onto the molecule's electron density surface, where different colors represent varying electrostatic potentials.
For this compound, the MESP map is expected to reveal distinct regions of positive and negative potential. The nitrogen atom within the pyridine (B92270) ring and the oxygen atoms of the ester group are anticipated to be electron-rich, creating regions of negative electrostatic potential (typically colored red). These areas are prime candidates for forming hydrogen bonds as acceptors and for interacting with positively charged residues in a protein's active site. Conversely, the hydrogen atoms attached to the aromatic rings will likely exhibit a positive electrostatic potential (typically colored blue), making them potential hydrogen bond donors.
Analysis of related thieno[2,3-b]pyridine (B153569) derivatives confirms this expected pattern, with significant negative potential localized around the pyridine nitrogen. researchgate.net Such maps are invaluable for understanding how the molecule orients itself within a binding pocket and for predicting its points of interaction, thereby guiding the design of analogs with enhanced binding capabilities. The color-coded isosurfaces provide an intuitive representation of where the molecule is most likely to engage in electrostatic interactions. researchgate.net
Structure-Based Drug Design Strategies Derived from Computational Insights
The insights gleaned from computational analyses of this compound and its analogs are fundamental to implementing effective structure-based drug design strategies. The thienopyridine scaffold is widely regarded as a "privileged structure" in medicinal chemistry, capable of serving as a versatile template for developing ligands for numerous biological targets.
By integrating data from binding free energy calculations and MESP mapping with molecular docking and molecular dynamics simulations, researchers can rationally design novel derivatives with improved pharmacological properties. For example, if computational models reveal that the methyl ester group of this compound fits into a specific hydrophobic pocket of a target enzyme, structure-activity relationship (SAR) studies can be initiated to explore different ester groups to optimize this interaction. Similarly, if the pyridine nitrogen is identified as a key hydrogen bond acceptor, modifications can be made to the scaffold to enhance the basicity of this nitrogen or to introduce other hydrogen bond acceptors.
Studies on related thieno[3,2-d]pyrimidine-6-carboxamides have successfully employed these strategies to develop potent inhibitors of sirtuin enzymes, demonstrating the power of this approach. acs.org The iterative cycle of computational prediction, chemical synthesis, and biological testing allows for the systematic optimization of lead compounds, ultimately leading to the development of more effective therapeutic agents.
Biological Activity and Structure Activity Relationship Sar Research on Thieno 2,3 C Pyridine Derivatives
Research into Anticancer Activity
The anticancer potential of thieno[2,3-c]pyridine (B153571) derivatives has been a primary focus of recent research, with numerous analogues synthesized and evaluated for their efficacy against various cancer types. mdpi.comnih.govdntb.gov.uaresearchgate.net
Investigation of Kinase Inhibitory Potential (e.g., Hsp90, COT Kinase, PI3K Isoforms, aPKC)
One of the key mechanisms through which thieno[2,3-c]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases crucial for cancer cell survival and proliferation.
Hsp90 Inhibition: Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer progression. Thieno[2,3-c]pyridine derivatives have been designed and evaluated as novel inhibitors of Hsp90. mdpi.comnih.govresearchgate.netresearchgate.net Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding pocket of Hsp90, suggesting crucial molecular interactions that lead to its inhibition. mdpi.comnih.govresearchgate.net
COT Kinase Inhibition: High-throughput screening has identified 2,4-disubstituted thieno[2,3-c]pyridines as a novel series of inhibitors for COT (Tpl2) kinase. nih.gov COT is a MAP3 kinase that regulates the production of pro-inflammatory cytokines like TNF-alpha, which is implicated in inflammatory diseases and cancer. nih.govresearchgate.net Structural modifications at the 2- and 4-positions of the thieno[2,3-c]pyridine core have led to the development of inhibitors with improved enzymatic potency and cellular activity. nih.gov
PI3K Isoform Inhibition: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive therapeutic target. nih.govnih.gov While much of the research has focused on the related thieno[2,3-d]pyrimidine (B153573) scaffold, the findings highlight the potential of the broader thienopyrimidine/thienopyridine class as PI3K inhibitors. nih.govnih.govresearchgate.net For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.govnih.gov
Table 1: PI3K Isoform Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | PI3Kβ % Inhibition (at 10 µM) | PI3Kγ % Inhibition (at 10 µM) |
|---|---|---|
| Compound IIIa | 62% | 70% |
| Compound VIb | 72% | 84% |
| Compound IIIk | - | 48% |
| Compound VIc | 50% | - |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives, indicating the potential of the broader thienopyrimidine class. nih.gov
Cell-Based Assays for Antiproliferative Effects and Cell Viability
The anticancer activity of thieno[2,3-c]pyridine derivatives is extensively evaluated using cell-based assays on a variety of human cancer cell lines. These assays, such as the MTT assay, measure the ability of the compounds to inhibit cell proliferation and reduce cell viability. mdpi.comnih.govresearchgate.net
Derivatives have shown a broad spectrum of activity against cell lines from breast cancer (MCF7, T47D, MDA-MB-231), head and neck cancer (HSC3), colorectal cancer (RKO, HCT-116), and prostate cancer (PC-3). mdpi.commdpi.comnih.govnih.gov For example, compound 6i, a thiomorpholine-substituted hybrid, showed potent inhibition against HSC3, T47D, and RKO cell lines with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.comnih.govresearchgate.net Similarly, benzothieno[2,3-c]pyridine derivative 5c exhibited potent broad-spectrum activity with a GI50 ranging from 4 nM to 37 µM and an IC50 of 2.08 µM against the PC-3 prostate cancer cell line. nih.gov
Table 2: Antiproliferative Activity of Selected Thieno[2,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | Activity Measurement | Value |
|---|---|---|---|
| Compound 6i | HSC3 (Head and Neck) | IC50 | 10.8 µM |
| Compound 6i | T47D (Breast) | IC50 | 11.7 µM |
| Compound 6i | RKO (Colorectal) | IC50 | 12.4 µM |
| Compound 5c | PC-3 (Prostate) | IC50 | 2.08 µM |
| Compound 6i | MCF7 (Breast) | % Inhibition at 100 µM | 95.33% |
| Compound 6j | RKO (Colorectal) | % Inhibition at 100 µM | 96.78% |
| Compound 6k | RKO (Colorectal) | % Inhibition at 100 µM | 96.14% |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration for 50% of maximal inhibition of cell proliferation. mdpi.comnih.gov
Studies on Cell Cycle Progression Modulation (e.g., G2 phase arrest)
A key mechanism by which anticancer agents halt tumor growth is by interfering with the cell cycle. Several studies have demonstrated that thieno[2,3-c]pyridine derivatives and their isomers can modulate cell cycle progression, frequently leading to arrest in the G2 or G2/M phase. mdpi.comnih.govnih.govrsc.orgresearchgate.net
For instance, flow cytometry analysis of cancer cells treated with these compounds reveals an accumulation of cells in the G2/M phase, preventing them from proceeding to mitosis and thus inhibiting proliferation. nih.govrsc.org Specifically, compound 6i was found to induce a G2 phase arrest, thereby inhibiting cell cycle progression. mdpi.comnih.govresearchgate.net This effect is a hallmark of DNA damaging agents or compounds that interfere with the mitotic machinery, and it often precedes the induction of cell death. mdpi.com
Examination of Apoptosis and Cell Death Mechanisms
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancer cells. Thienopyridine derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govnih.gov The induction of apoptosis is often assessed using techniques like Annexin V/propidium iodide (PI) double staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.comnih.govresearchgate.net
Studies on related thieno[2,3-b]pyridine (B153569) compounds have confirmed apoptosis induction through caspase-dependent pathways, showing a more than 2-fold increase in caspase 3/7 activity. nih.gov In some investigations, treatment with these compounds led to a significant increase in both early and late apoptotic cell populations. nih.gov However, intriguingly, some thieno[2,3-c]pyridine derivatives, such as compound 6i, have been found to induce cell death through mechanisms that are distinct from apoptosis, suggesting the involvement of alternative cell death pathways. mdpi.comnih.govresearchgate.net
Research into Anti-inflammatory Properties
Beyond their anticancer effects, the thienopyridine scaffold has been investigated for its anti-inflammatory properties. mdpi.comresearchgate.netnih.govresearchgate.net Inflammation is a critical component of many chronic diseases, and enzymes in the inflammatory cascade are important drug targets. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition Studies
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com While non-selective NSAIDs inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. ijper.org Therefore, there is significant interest in developing selective COX-2 inhibitors. ijper.org
Research into related thieno[2,3-d]pyrimidine derivatives has shown their potential as selective COX-2 inhibitors. ijper.org For example, a compound with a para-fluorophenyl substituent was identified as a potent and selective inhibitor of the COX-2 isoenzyme over the COX-1 isoenzyme. ijper.org This line of research indicates the potential of the thienopyridine core structure for the development of safer anti-inflammatory agents.
Table 3: COX Inhibition by a Thieno[2,3-d]pyrimidine Derivative
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 5 | 202.96 | 42.19 | 4.81 |
| Indomethacin (Control) | 0.68 | 18.3 | 0.04 |
Selectivity Index (SI) is calculated as (IC50 for COX-1)/(IC50 for COX-2). A higher SI indicates greater selectivity for COX-2. ijper.org
Modulation of Inflammatory Cytokines
Research into the anti-inflammatory potential of thieno[2,3-c]pyridine derivatives has identified their ability to modulate key signaling pathways involved in the production of inflammatory cytokines. One study identified a selective thieno[2,3-c]pyridine inhibitor of COT (Tpl2) kinase. COT is a serine/threonine MAP3 kinase that plays a crucial role in regulating the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), through the ERK/MAP kinase pathway. As TNF-α and IL-1β are clinically validated targets for the treatment of inflammatory conditions like rheumatoid arthritis, the inhibition of COT by thieno[2,3-c]pyridine derivatives presents a promising avenue for therapeutic intervention.
Research into Antimicrobial Activity (Antibacterial, Antefungal)
The thienopyridine scaffold, including thieno[2,3-c]pyridine derivatives, has been investigated for its antimicrobial properties. Studies on various isomers of thienopyridines have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.
For instance, a series of novel thieno[2,3-b]pyridine-based compounds were synthesized and evaluated for their in vitro antimicrobial activity. One of the tested compounds, 3c , exhibited the most potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL against a panel of five bacterial and five fungal strains ekb.eg.
Another study focused on novel thienopyridines and pyridothienoquinolines, starting from 2-thioxo-1,2-dihydropyridine-3-carbonitriles. Several of the synthesized compounds showed significant growth inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds were also tested for their in vitro inhibitory action on methicillin-resistant Staphylococcus aureus (MRSA).
The structure-activity relationship (SAR) analysis from these studies suggests that the nature and position of substituents on the thieno[2,3-c]pyridine ring system are critical for antimicrobial potency.
| Compound | Organism | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 3c | Bacterial and Fungal Strains | 4-16 | ekb.eg |
Exploration of Neurological and Central Nervous System (CNS) Activities
Thieno[2,3-c]pyridine derivatives have emerged as a promising scaffold for the development of agents targeting the central nervous system. Research has focused on their potential to modulate key receptors and pathways involved in neurological disorders.
Adenosine (B11128) A1 Receptor Modulation Studies
A significant area of investigation for thieno[2,3-c]pyridine derivatives has been their interaction with the adenosine A1 receptor. A study detailed the microwave-assisted synthesis of a novel series of thieno[2,3-c]pyridines and their evaluation as potential allosteric enhancers at the adenosine A1 receptor. In a functional assay, one of the synthesized compounds, 3h , demonstrated activity comparable to the reference compound PD 81,723.
Further research on 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines explored the structure-activity relationships of substitutions at the 3- and 6-positions. This work identified this class of compounds as novel orthosteric antagonists of the A1 adenosine receptor, highlighting the fine line between allosteric modulation and orthosteric antagonism governed by structural modifications.
Neuroprotective Effects
The neuroprotective potential of pyridine-containing scaffolds has been an area of active research. For instance, studies on tricyclic pyridine (B92270) alkaloids have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cell lines nih.gov. These compounds were found to inhibit the accumulation of intracellular reactive oxygen species (ROS), calcium ion influx, and depolarization of the mitochondrial membrane potential nih.gov. While this research was not on thieno[2,3-c]pyridines specifically, it points to the potential for pyridine-based heterocycles to mitigate neuronal damage, a promising avenue for future investigation with the thieno[2,3-c]pyridine core.
Research into Cardiovascular Applications
The thieno[2,3-c]pyridine scaffold has also been explored for its potential applications in cardiovascular diseases, with a particular focus on its role as a modulator of ion channels.
Calcium Channel Antagonism
Derivatives of methyl thieno[2,3-c]pyridine-3-carboxylate are being investigated for their potential as calcium channel antagonists. Certain dihydropyridine (B1217469) derivatives, which share structural similarities with the hydrogenated forms of thieno[2,3-c]pyridines, are known to possess calcium channel blocking and positive inotropic activities nih.gov. This suggests that the thieno[2,3-c]pyridine framework could serve as a valuable template for the design of new cardiovascular agents. The mechanism of action is believed to involve the inhibition of L-type calcium channels, thereby reducing calcium influx into vascular smooth muscle and cardiac cells. This can lead to vasodilation and a reduction in blood pressure.
| Compound Name/Identifier |
|---|
| This compound |
| 3c (thieno[2,3-b]pyridine derivative) |
| 3h (thieno[2,3-c]pyridine derivative) |
| PD 81,723 |
| 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines |
Antiplatelet and Antithrombotic Activities
Thieno[2,3-c]pyridine derivatives have been a significant focus of research for their potent antiplatelet and antithrombotic effects. These compounds are crucial in the prevention and treatment of thromboembolic diseases. The core structure is central to the development of several key P2Y12 receptor antagonists, which play a vital role in inhibiting platelet activation and aggregation.
The thienopyridine class of drugs, including structurally related compounds, functions by targeting the P2Y12 receptor on platelets. This action prevents the binding of adenosine diphosphate (ADP), a key signaling molecule that initiates platelet activation and subsequent aggregation, thereby forming a thrombus fiocruz.brnih.gov. Research has demonstrated that various derivatives of the thieno[2,3-b]pyridine scaffold exhibit significant in vitro anti-platelet activity, affecting both platelet activation and aggregation fiocruz.brnih.gov.
Studies have explored different isomers of the thienopyridine core, such as thieno[3,2-c]pyridine (B143518) and thieno[2,3-b]pyridine, to evaluate their antiplatelet efficacy. For instance, certain thieno[2,3-b]pyridine derivatives have shown greater activity in inhibiting platelet activation markers like CD62P and PAC-1 binding compared to the widely used drug clopidogrel, which has a thieno[3,2-c]pyridine core fiocruz.br. This suggests that the specific arrangement of the thiophene (B33073) and pyridine rings can significantly influence the biological activity.
The development of new derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine has also been a strategy to target the P2Y12 receptor for antiplatelet effects researchgate.net. These efforts highlight the ongoing importance of the thienopyridine scaffold in the discovery of novel antithrombotic agents researchgate.net. The versatility of this heterocyclic system allows for a wide range of pharmacological applications beyond antiplatelet activity, including anti-inflammatory, antiviral, and antitumor properties researchgate.net.
Comprehensive Structure-Activity Relationship (SAR) Investigations
The biological activity of thieno[2,3-c]pyridine derivatives is intricately linked to their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different parts of the molecule contribute to its efficacy and to guide the design of more potent and selective compounds.
Impact of Substituent Nature and Position on Biological Efficacy
The nature and position of substituents on the thieno[2,3-c]pyridine ring system have a profound impact on the biological activity of these compounds. SAR studies have revealed that modifications at various positions can significantly alter the potency and selectivity of the derivatives.
For instance, in a series of thieno[2,3-b]pyridine analogues investigated as hepatic gluconeogenesis inhibitors, the replacement of a trifluoromethyl (CF3) group in the thienopyridine core led to improved potency nih.gov. Specifically, the introduction of other substituents resulted in compounds with significantly lower IC50 values, indicating a direct relationship between the substituent's electronic properties and the compound's inhibitory activity nih.gov.
Similarly, in the development of novel c-Src inhibitors based on a 3-amino-thieno[2,3-b]pyridine scaffold, the nature of the substituents on the thienopyridine ring played a crucial role in the enzymatic and cellular inhibition nih.govdrugbank.com. Molecular modeling and X-ray crystallography studies helped to elucidate how different aromatic moieties and other substituents interact with the ATP hydrophobic pocket of the enzyme, providing a rationale for the observed SAR nih.govdrugbank.com.
In the context of hepatitis C virus (HCV) inhibitors, SAR studies of thieno[2,3-b]pyridine derivatives identified several potent compounds. The modifications on the core structure led to the discovery of derivatives with low micromolar EC50 values and high selectivity indices nih.gov. Furthermore, research on thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors has shown that the position of a hydroxyl group on a phenyl substituent can significantly affect the inhibitory activity against different PI3K isoforms nih.gov.
The following table summarizes the impact of substituent modifications on the biological activity of various thienopyridine derivatives based on published research findings.
| Scaffold | Target | Substituent Modification | Effect on Activity | Reference |
| Thieno[2,3-b]pyridine | Hepatic Gluconeogenesis | Replacement of CF3 group | Improved potency | nih.gov |
| 3-Amino-thieno[2,3-b]pyridine | c-Src | Varies | Modulated enzymatic and cellular inhibition | nih.govdrugbank.com |
| Thieno[2,3-b]pyridine | HCV | Varies | Led to potent compounds with high selectivity | nih.gov |
| Thieno[2,3-d]pyrimidine | PI3K | Position of hydroxyl on phenyl ring | Altered inhibitory activity against isoforms | nih.gov |
Role of Core Scaffold Modifications on Activity Profiles
Modifications to the core thienopyridine scaffold itself, including the degree of saturation and the fusion pattern of the heterocyclic rings, have a significant impact on the resulting biological activity profiles. The arrangement of the thiophene and pyridine rings, for example, can lead to different isomers with distinct pharmacological properties.
The thieno[3,2-c]pyridine and thieno[2,3-b]pyridine systems, for instance, are both recognized for their antiplatelet activities, primarily through the inhibition of the P2Y12 receptor fiocruz.brresearchgate.net. However, subtle changes in the scaffold can lead to variations in potency and selectivity. For example, some thieno[2,3-b]pyridine derivatives have demonstrated superior in vitro antiplatelet effects compared to clopidogrel, which is based on the thieno[3,2-c]pyridine core fiocruz.br.
Furthermore, the saturation level of the pyridine ring is a critical factor. The 4,5,6,7-tetrahydrothienopyridine scaffold is a common feature in many P2Y12 antagonists researchgate.net. The flexibility of this partially saturated ring system is believed to be important for optimal binding to the receptor.
Scaffold hopping, a strategy where the core structure of a known active compound is replaced by a different, but structurally related, scaffold, has been employed to discover novel thienopyridine-based therapeutic agents. For example, the thieno[3,2-d]pyrimidine scaffold has been explored as a bioisostere of other known anticancer agents, leading to the identification of new compounds with potent antiproliferative activity mdpi.com. Similarly, the thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive template for developing highly selective kinase inhibitors nih.gov.
The following table provides an overview of different thienopyridine core scaffolds and their associated biological activities.
| Core Scaffold | Key Structural Feature | Primary Biological Activity | Reference |
| Thieno[3,2-c]pyridine | Fused thiophene and pyridine rings | Antiplatelet (P2Y12 antagonism) | researchgate.net |
| Thieno[2,3-b]pyridine | Fused thiophene and pyridine rings (isomeric to thieno[3,2-c]pyridine) | Antiplatelet, Anticancer | fiocruz.brdrugbank.com |
| 4,5,6,7-Tetrahydrothienopyridine | Partially saturated pyridine ring | Antiplatelet (P2Y12 antagonism) | researchgate.net |
| Thieno[3,2-d]pyrimidine | Pyrimidine ring fused to thiophene | Anticancer | mdpi.com |
| Thieno[3,2-b]pyridine | Fused thiophene and pyridine rings | Kinase inhibition | nih.gov |
Strategies for Activity Enhancement and Selectivity
Several strategies have been employed to enhance the activity and selectivity of thieno[2,3-c]pyridine derivatives. These approaches often involve a combination of rational drug design, guided by SAR data and molecular modeling, and synthetic modifications to optimize the compound's interaction with its biological target.
One key strategy is the optimization of substituents on the thienopyridine core. As discussed in the SAR section, the electronic and steric properties of these substituents can be fine-tuned to improve potency and selectivity. For example, in the development of c-Src inhibitors, the design and synthesis of structural analogs with different aromatic moieties led to new ligands with enhanced enzymatic and cellular inhibition nih.govdrugbank.com.
Another approach involves modifying the core scaffold itself. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, for instance, allows for different binding modes that can be exploited to achieve high kinome-wide selectivity nih.gov. By mapping the chemical space around this central pharmacophore, highly selective inhibitors of specific kinases have been developed nih.gov.
The introduction of bulky or easily cleavable groups to disrupt crystal packing and improve solubility has also been explored as a strategy to enhance the anti-proliferative activity of thieno[2,3-b]pyridines mdpi.com. This approach aims to increase the intracellular concentration of the active compound, thereby boosting its efficacy mdpi.com.
Furthermore, the synthesis of thieno[2,3-b]pyridines can be optimized to allow for a wider diversity of derivatives. The development of new synthetic methods, such as those that avoid the use of metal catalysts, can overcome the limitations of traditional synthetic routes and provide access to a broader range of novel compounds for biological screening researchgate.net.
Mechanistic Studies of Biological Action
Understanding the mechanism of action of thieno[2,3-c]pyridine derivatives is crucial for their development as therapeutic agents. Mechanistic studies often involve a combination of in vitro biological assays, molecular modeling, and target-based screening to elucidate how these compounds exert their pharmacological effects at the molecular level.
For many thienopyridine derivatives, particularly those with antiplatelet activity, the primary mechanism of action involves the inhibition of the P2Y12 receptor fiocruz.brnih.gov. These compounds act as antagonists, preventing the binding of ADP and thereby blocking the downstream signaling pathways that lead to platelet activation and aggregation fiocruz.br.
In the context of anticancer activity, thieno[2,3-b]pyridine derivatives have been shown to inhibit various molecular targets involved in cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of c-Src non-receptor tyrosine kinase, an enzyme whose deregulated activity is implicated in tumor progression nih.govdrugbank.com. Other studies have pointed to the inhibition of phosphoinositide phospholipase C (PI-PLC) as a potential mechanism for the cytotoxic effects of this class of compounds mdpi.com.
The development of new synthetic methodologies for thieno[2,3-c]pyridine derivatives has also opened up avenues for exploring their potential biological activities and mechanisms of action nih.gov.
Target Binding Affinity Assays
For thienopyridine-based P2Y12 receptor antagonists, their antiplatelet activity is a direct consequence of their binding to this receptor. In vitro assays measuring the inhibition of ADP-induced platelet aggregation are commonly used to indirectly assess the binding and functional activity of these compounds at the P2Y12 receptor fiocruz.brnih.gov.
In the case of thienopyridine derivatives developed as kinase inhibitors, such as those targeting c-Src, enzymatic assays are employed to determine the concentration of the compound required to inhibit the kinase activity by 50% (IC50) nih.govdrugbank.com. These IC50 values provide a quantitative measure of the compound's potency and are indicative of its binding affinity for the kinase's active site. Molecular modeling and X-ray crystallography studies are often used in conjunction with these assays to visualize the binding mode and identify key interactions between the inhibitor and the target protein nih.govdrugbank.com.
The following table presents a summary of the types of assays used to evaluate the target binding and activity of thienopyridine derivatives.
| Compound Class | Target | Assay Type | Measured Parameter | Reference |
| Thienopyridine Antiplatelet Agents | P2Y12 Receptor | Inhibition of ADP-induced platelet aggregation | Functional activity | fiocruz.brnih.gov |
| Thienopyridine Kinase Inhibitors | c-Src Kinase | Enzymatic inhibition assay | IC50 | nih.govdrugbank.com |
| Thienopyridine Anticancer Agents | PI-PLC | In vitro cell-based assays | Cytotoxicity (IC50) | mdpi.com |
Investigation of Molecular Pathways and Cellular Mechanisms (e.g., Cell Adhesion Molecules)
Research into the molecular and cellular mechanisms of thieno[2,3-c]pyridine derivatives has revealed their potential to modulate inflammatory responses through the inhibition of cell adhesion molecule (CAM) expression. evitachem.comacs.orgnih.gov This activity is a key area of investigation for the development of novel therapeutic agents targeting inflammatory diseases.
Certain antagonists derived from the thieno[2,3-c]pyridine scaffold have been shown to selectively suppress the expression of specific cell adhesion molecules, namely E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1). evitachem.comacs.orgnih.gov The elevated expression of these molecules on the surface of vascular endothelial cells is a critical initiating event in the inflammatory cascade. By adhering to these molecules, leukocytes are able to migrate from the bloodstream to the site of inflammation, a process that can lead to tissue damage in chronic inflammatory conditions. acs.org Pharmaceutical agents that can inhibit the expression of E-selectin and ICAM-1 offer a promising mechanism for attenuating these inflammatory responses. acs.org
Studies have identified specific thieno[2,3-c]pyridine compounds, such as A-205804 and A-249377, that are potent and selective inhibitors of E-selectin and ICAM-1 expression, with less activity against Vascular Cell Adhesion Molecule-1 (VCAM-1). acs.orgnih.gov Mechanistic investigations involving radiolabeled thieno[2,3-c]pyridine inhibitors have provided insights into their mode of action. These studies revealed that upon incubation with human umbilical vein endothelial cells (HUVECs), the inhibitors translocate to the cell nucleus. nih.gov Once in the nucleus, they are found to be noncovalently associated with large macromolecules. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. It has been demonstrated that the thieno[2,3-c]pyridine core is an optimal structure for this activity. researchgate.net Further modifications, particularly at the C-4 and C-2 positions, have been explored to enhance the pharmacokinetic profile and physical properties of these potential drug candidates. acs.org For instance, the replacement of a sulfur linkage at the C-4 position with an oxygen atom was found to eliminate one of the major metabolites. acs.org Additionally, the substitution pattern on the 4-phenoxy group is critical for high in vitro potency and the selective inhibition of E-selectin and ICAM-1 over VCAM-1. acs.org
| Compound | Target | Activity |
|---|---|---|
| A-205804 | E-selectin and ICAM-1 Expression | Potent and selective inhibitor |
| A-249377 | E-selectin and ICAM-1 Expression | Potent and selective inhibitor |
Applications of Methyl Thieno 2,3 C Pyridine 3 Carboxylate in Chemical Biology and Drug Discovery
Role as a Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-c]pyridine (B153571) framework is considered a privileged scaffold in medicinal chemistry. ontosight.ainih.gov This designation is due to its unique three-dimensional structure, which allows it to bind to a variety of biological targets with high affinity and specificity. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a distinct electronic and structural profile that can be readily modified to optimize interactions with enzymes and receptors.
Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Notably, this particular isomer has garnered attention because it forms the core structure of various kinase inhibitors, which are a critical class of drugs, particularly in oncology. nih.gov The methyl carboxylate group at the 3-position of Methyl thieno[2,3-c]pyridine-3-carboxylate serves as a versatile chemical handle, allowing for the synthesis of diverse libraries of compounds for screening and development.
| Scaffold | Reported Biological Activities/Roles | Reference |
|---|---|---|
| Thieno[2,3-c]pyridine | Antimicrobial | ontosight.ainih.gov |
| Thieno[2,3-c]pyridine | Anti-inflammatory | ontosight.ainih.gov |
| Thieno[2,3-c]pyridine | Anticancer / Antitumor | ontosight.ainih.gov |
| Thieno[2,3-c]pyridine | Core of Kinase Inhibitors | nih.gov |
Identification and Optimization of Lead Compounds for Drug Development
The thieno[2,3-c]pyridine skeleton is a valuable starting point for the identification and optimization of lead compounds in drug development. ontosight.ai The process typically begins with the synthesis of a core structure like this compound, which can then be elaborated into a wide array of derivatives. The methyl ester functional group is particularly useful as it can be easily converted into amides, hydrazides, or other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).
Modern synthetic strategies, such as metal-free denitrogenative transformation reactions, have been developed to efficiently produce novel thieno[2,3-c]pyridine derivatives. nih.gov This enables the creation of compound libraries where different substituents can be introduced at various positions on the heterocyclic ring. By screening these libraries against specific biological targets, researchers can identify initial "hit" compounds. These hits are then optimized for potency, selectivity, and pharmacokinetic properties through further chemical modification, transforming them into viable lead compounds for preclinical development.
Utility as Chemical Probes for Investigating Biological Processes
Derivatives of the thieno[2,3-c]pyridine scaffold serve as valuable chemical probes for the investigation of complex biological processes. Given that this scaffold is a core component of known kinase inhibitors, its derivatives can be used to selectively inhibit specific kinases within cellular pathways. nih.gov By observing the downstream effects of this inhibition, researchers can elucidate the role of the target kinase in normal physiology and in disease states.
A chemical probe must be potent, selective, and well-characterized. The thieno[2,3-c]pyridine structure provides a rigid framework that can be systematically modified to achieve the required selectivity for a target of interest over other related proteins. While specific studies detailing the use of this compound as a chemical probe are not prominent in the literature, its role as a key intermediate allows for the synthesis of more complex molecules designed for this purpose.
Contribution to Novel Material Science (e.g., Organic Electronics)
Beyond its biomedical applications, the thieno[2,3-c]pyridine scaffold has also attracted interest in the field of material science. nih.gov The electrochemical and photophysical properties inherent to this class of fused heterocycles make them potential building blocks for novel organic materials. nih.gov Compounds containing fused aromatic rings often exhibit semiconductor properties, making them suitable for applications in organic electronics.
For instance, isomers such as thieno[3,2-c]pyridine (B143518) have been incorporated into bisisoindigo derivatives to create materials for organic field-effect transistors (OFETs). rsc.orgresearchgate.net These materials have demonstrated balanced ambipolar charge transport characteristics. rsc.org While the specific contributions of this compound to this field have yet to be fully explored, the inherent electronic properties of its core structure suggest potential for its use in the development of new organic semiconductors and other functional materials.
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Methodologies
While established methods exist for synthesizing the thieno[2,3-c]pyridine (B153571) core, future research will increasingly focus on developing more sustainable and efficient synthetic routes. The principles of green chemistry are paramount, aiming to reduce the environmental impact and cost of synthesis. nih.gov A significant advancement in this area is the development of metal-free synthetic strategies. nih.gov These methods avoid the use of expensive and toxic metal catalysts, simplifying purification processes and minimizing hazardous waste. nih.gov One such approach involves a three-step, metal-free process starting from readily available materials like 2-acetylthiophene, proceeding through a fused 1,2,3-triazole intermediate, and culminating in an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be
Future explorations should continue to refine these metal-free pathways and investigate other green methodologies. This includes the use of visible light-promoted reactions, which leverage photoredox catalysis to drive chemical transformations under mild, energy-efficient conditions. tandfonline.com Furthermore, microwave-assisted synthesis represents another promising avenue, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. nih.govresearchgate.net By optimizing these modern synthetic tools, researchers can create a more diverse and accessible library of Methyl thieno[2,3-c]pyridine-3-carboxylate analogs for biological screening.
Integration of Advanced Computational Techniques for Predictive Modeling and Design
The integration of advanced computational techniques has become indispensable in modern drug discovery, and its application to the thieno[2,3-c]pyridine scaffold is a burgeoning area of research. In silico methods provide powerful tools for predictive modeling and rational drug design, accelerating the identification of promising new derivatives. nih.gov
Molecular docking simulations, for instance, are crucial for understanding how these compounds interact with their biological targets. nih.govmdpi.com By modeling the binding of thieno[2,3-c]pyridine derivatives into the active sites of proteins like the Hsp90 heat shock protein or various kinases, researchers can predict binding affinities and identify key molecular interactions that drive biological activity. nih.govmdpi.com This insight guides the design of new analogs with improved potency and selectivity. drugbank.com Beyond target interaction, computational tools are also used for in silico prediction of pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. mdpi.comnih.gov Evaluating properties like aqueous solubility and cell permeability early in the design phase helps to prioritize compounds with better drug-like characteristics, reducing late-stage failures. mdpi.com Future work will likely involve the use of more sophisticated techniques like molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex and quantitative structure-activity relationship (QSAR) studies to build robust predictive models. rsc.org
Expansion of Biological Target Landscape for Therapeutic Exploration
Research has already demonstrated that thieno[2,3-c]pyridine derivatives and their isomers possess a wide range of biological activities, particularly in oncology. ontosight.aiontosight.ai They have shown promise as inhibitors of critical cancer-related targets such as heat shock protein 90 (Hsp90), various kinases, and the c-Src non-receptor tyrosine kinase. nih.govnih.govmdpi.comdrugbank.com However, the full therapeutic potential of this scaffold likely extends far beyond cancer.
A key future direction is the systematic expansion of the biological target landscape. The broader class of thienopyridines has been shown to interact with a diverse array of proteins, including G protein-coupled receptors, the P2Y12 receptor, and enzymes involved in DNA repair like tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govnih.gov This suggests that derivatives of this compound could be explored for new therapeutic indications. For example, the discovery of tetrahydrothieno[2,3-c]pyridine derivatives as selective antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) opens up possibilities for treating neuropathic pain. nih.gov Future screening campaigns should therefore test these compounds against a wider panel of targets implicated in other diseases, such as neurodegenerative disorders, inflammatory conditions, and infectious diseases, to uncover novel therapeutic applications.
| Compound Class | Potential Biological Target | Therapeutic Area |
| Thieno[2,3-c]pyridine derivatives | Hsp90, Kinases | Oncology |
| Tetrahydrothieno[2,3-c]pyridine derivatives | mGluR1 | Neuropathic Pain |
| Thieno[2,3-b]pyridine (B153569) derivatives | c-Src, PI-PLC, PIM-1 Kinase | Oncology |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | PI3K, PDE4 | Oncology, Inflammation |
This table provides an interactive overview of potential biological targets for the thienopyridine scaffold.
Deeper Elucidation of Mechanism of Action for Optimized Drug Design
To move from a promising lead compound to an optimized drug, a deep understanding of its mechanism of action (MoA) is essential. While initial studies have identified primary targets, the downstream cellular consequences of target engagement are often complex. Future research must focus on a more profound elucidation of the MoA for active thieno[2,3-c]pyridine derivatives.
For anticancer derivatives, studies have shown that their effects can go beyond simple proliferation inhibition. For example, certain compounds have been found to induce a G2 phase arrest in the cell cycle and trigger cell death through non-apoptotic pathways. nih.govmdpi.com Other related thienopyridines have been shown to sensitize cancer cells to existing chemotherapies by modulating complex DNA repair networks and to alter the metabolic profile of cancer cells, inducing a shift from lipid to glucose metabolism. nih.govnih.gov
To build on these findings, future work should employ a range of modern biological techniques. X-ray crystallography can provide atomic-level details of how these compounds bind to their target proteins, revealing insights for structure-activity relationship (SAR) studies. drugbank.com Proteomics and metabolomics approaches can offer a global view of the changes in cellular proteins and metabolites following treatment, uncovering novel downstream effects and potential biomarkers. A thorough understanding of the MoA will enable researchers to rationally design next-generation compounds with enhanced efficacy and reduced off-target effects. nih.govnih.gov
Exploration of Novel Thieno[2,3-c]pyridine Hybrid Molecules
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better selectivity, or a dual mode of action. The thieno[2,3-c]pyridine scaffold is an excellent candidate for the creation of novel hybrid compounds.
Future research should focus on the rational design and synthesis of hybrids that combine the thieno[2,3-c]pyridine core with other known biologically active moieties. nih.gov For instance, linking the scaffold to fragments known to interact with other cancer targets could produce synergistic anticancer effects. nih.gov The synthesis of fused heterocyclic systems, such as imidazo[1,5-a]thieno[2,3-c]pyridines, represents one approach to creating these novel molecular architectures. nih.govkuleuven.be By exploring different linkers, such as the well-established amide bond, and a variety of pharmacophoric partners, a new generation of multifunctional thieno[2,3-c]pyridine derivatives can be developed. nih.gov These novel hybrids hold the potential for innovative therapeutic strategies, addressing complex diseases through multi-target engagement. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl thieno[2,3-c]pyridine-3-carboxylate and its derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions or functionalization of preformed thienopyridine scaffolds. For example:
- Cyclocondensation : Reacting 6-substituted pyridines with sulfur-containing reagents under reflux conditions (e.g., using ethyl chloroacetate or ω-bromoacetophenone) to form the thieno[2,3-c]pyridine core .
- Derivatization : Introducing substituents via nucleophilic substitution or Schiff base formation. Ethyl esters (e.g., ethyl 2-amino derivatives) are often synthesized first, followed by transesterification to methyl esters under acidic or basic conditions .
- Key Reaction Conditions : Use of anhydrous solvents (THF, DMF) and catalysts like triethylamine or Pd-based systems for cross-coupling reactions .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR and DEPT spectra confirm regiochemistry and substituent positions. For example, aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while ester carbonyls resonate at ~δ 165–170 ppm in 13C NMR .
- Infrared (IR) : Key peaks include C=O (ester) at ~1700–1750 cm⁻¹, C-N (amide) at ~1250–1350 cm⁻¹, and S-C (thiophene) at ~650–750 cm⁻¹ .
- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pna21) with unit cell parameters (e.g., a = 22.0243 Å, b = 16.1559 Å) validate molecular packing and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Avoid ignition sources (P210) due to flammability risks. Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl derivatives) .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for aryl-substituted derivatives (e.g., tert-butyl-protected intermediates) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) for cyclocondensation steps, enhancing yields by ~20% .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity (>95%) products .
Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during structure elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations differentiate between regioisomers. For example, HMBC cross-peaks between the ester carbonyl and thiophene protons confirm the 3-carboxylate position .
- Isotopic Labeling : Deuterated analogs aid in assigning ambiguous proton signals in crowded spectral regions .
- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian09 at B3LYP/6-31G* level) to verify functional groups .
Q. What strategies are effective for enhancing the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 2-position to improve MIC values against Staphylococcus aureus (e.g., from 128 µg/mL to 32 µg/mL) .
- Cytotoxicity : Substituents like cyclopropyl or Boc-protected amines enhance selectivity toward multidrug-resistant cancer cells (e.g., CCRF-CEM leukemia lines) .
- Prodrug Design : Convert methyl esters to hydroxamic acids or amides for improved solubility and bioavailability .
Q. How can electrochemical properties of this compound be exploited in material science?
- Methodological Answer :
- Redox-Active Derivatives : Schiff base analogs (e.g., 5-chloro-2-hydroxybenzylidene derivatives) exhibit reversible redox peaks at −0.45 V to +0.75 V (vs. Ag/AgCl), suitable for sensor applications .
- Conjugated Polymers : Incorporate thienopyridine monomers into polythiophene backbones via electropolymerization to tune bandgap energies (e.g., from 2.1 eV to 1.7 eV) .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent cytotoxicity profiles despite structural homology?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
